3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride
Description
Historical Development and Discovery
The synthesis of this compound traces back to early efforts to optimize aminooxy reagents for aqueous compatibility. While the base compound, 3-(aminooxy)-N,N-dimethylpropan-1-amine (PubChem CID: 10630465), was first documented in 2006, its dihydrochloride salt gained prominence later for improved solubility in biological buffers. The dihydrochloride form was developed to address limitations in early aminooxy reagents, such as poor stability in physiological conditions and slow reaction kinetics with aldehydes.
Key milestones include its adoption in peptide-drug conjugate synthesis (2013) and its use in nanoparticle functionalization for targeted drug delivery. The compound’s utility expanded with the discovery that its dimethylamino group enhances nucleophilicity, enabling faster oxime ligation compared to simpler aminooxy derivatives.
| Property | Value | Source |
|---|---|---|
| Molecular Formula (base) | C₅H₁₄N₂O | |
| Molecular Weight (dihydrochloride) | 194.09 g/mol | |
| Solubility | >100 mg/mL in water |
Position within Aminooxy Reagent Classification
This compound belongs to the N,N-dialkylaminooxyalkylamine subclass, characterized by:
- A terminal aminooxy group (-ONH₂) for carbonyl reactivity
- A tertiary amine (dimethylamino group) for pH-dependent solubility modulation
- A three-carbon spacer optimizing steric accessibility
Its structural features differentiate it from other classes:
The dimethylamino group enables two critical functions:
Significance in Bioorthogonal Chemistry Research
This reagent addresses three longstanding challenges in bioorthogonal conjugation:
- Rapid kinetics : Achieves >90% conjugation yield within 5 minutes under optimized conditions (pH 4.5–6.0, 25°C), compared to hours for uncatalyzed oxime ligations.
- Orthogonality : Reacts selectively with aldehydes/ketones without cross-reacting with thiols or amines common in biological systems.
- Folding compatibility : Enables post-translational modification of disulfide-rich proteins without disrupting native structures.
Recent applications include:
- Site-specific antibody-drug conjugate synthesis
- Metabolic labeling of glycans in live-cell imaging
- Construction of multivalent vaccine platforms via trivalent aminooxy cores
Mechanistic Insight :
The reaction proceeds through a nucleophilic attack mechanism:
$$ \text{Aminooxy group (-ONH}2\text{) + Aldehyde (RCHO) → Oxime (RCH=N-O-) + H}2\text{O} $$
Aniline derivatives catalyze the reaction by forming Schiff base intermediates that lower activation energy.
Properties
IUPAC Name |
O-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)4-3-5-8-6;;/h3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFYPRSPSDJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCON.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride typically involves the reaction of N,N-dimethylpropan-1-amine with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: The oxime formed from the reaction with carbonyl compounds can be reduced to amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aminooxy compounds.
Scientific Research Applications
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through oxime ligation and other reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The primary mechanism of action of 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride involves the formation of stable oxime linkages with carbonyl compounds. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form an oxime. This reaction is highly specific and can be performed under mild conditions, making it useful for various applications in chemical synthesis and bioconjugation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride with structurally or functionally related compounds, emphasizing differences in substituents, applications, and physicochemical properties.
Key Observations:
Structural Divergence: The target compound’s aminooxy group distinguishes it from antidepressants (e.g., amitriptyline, chlorpromazine), which feature aromatic or heterocyclic cores. This group enables nucleophilic reactivity, useful in forming oxime bonds .
Pharmacological Context: N,N-dimethylpropylamine derivatives are common in psychotropic drugs (e.g., chlorpromazine, amitriptyline) due to their ability to penetrate the blood-brain barrier . The aminooxy variant may lack this CNS activity but could serve as a prodrug or enzyme inhibitor precursor.
Synthetic Utility :
- The dihydrochloride salt improves water solubility, critical for reactions in aqueous media. This contrasts with neutral analogs (e.g., tert-butyl carbamates), which require organic solvents .
Comparison with Antidepressant Analogs
While amitriptyline and chlorpromazine share the N,N-dimethylpropylamine moiety, their aromatic cores are essential for receptor binding. The target compound’s lack of such cores likely redirects its utility toward non-CNS applications, such as enzyme inhibition or material science .
Stability and Environmental Impact
Aminooxy compounds are sensitive to hydrolysis under acidic conditions, necessitating careful storage. This contrasts with hydrochlorides of aromatic amines (e.g., clomipramine impurities), which exhibit greater stability in wastewater environments .
Biological Activity
3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride (CAS No. 56425-32-2) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C5H14N2O·2HCl
- Molecular Weight : 182.09 g/mol
- IUPAC Name : this compound
Interaction with Biological Targets
Research indicates that this compound primarily interacts with various biological targets, including enzymes involved in metabolic pathways. One significant target is Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and potentially preventing the proliferation of cancer cells.
Biochemical Pathways Affected
The inhibition of CDK2 affects critical phases of the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to significant cytotoxic effects against various cancer cell lines, as demonstrated in several in vitro studies.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For example:
- Study on Cancer Cell Lines : A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through CDK2 inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | CDK2 Inhibition |
| PC3 (Prostate) | 10 | Apoptosis Induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Research indicates that it may disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Research Findings
Recent studies have provided insights into the broader implications of using this compound in therapeutic applications:
- Synthesis and Evaluation : Novel derivatives of this compound have been synthesized and evaluated for enhanced biological activity, demonstrating improved potency against cancer and microbial targets .
- Mechanistic Studies : Molecular docking studies have revealed that the compound binds effectively to CDK2, suggesting a strong interaction that could be exploited for drug design .
- In Vivo Studies : Preliminary in vivo studies indicate promising results in animal models, where treatment with this compound led to reduced tumor growth and improved survival rates compared to controls.
Q & A
Q. 1.1. What are the optimized synthetic routes for preparing 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride, and how do solvent systems influence yield?
Methodology :
- Gabriel Synthesis : The compound can be synthesized via modified Gabriel synthesis. First, phthalimide derivatives are formed using DMSO as the solvent to minimize toxic byproducts. Subsequent hydrazinolysis removes the phthalimide group, yielding the free aminooxy intermediate. Protonation with HCl generates the dihydrochloride salt .
- Solvent Impact : DMSO increases reaction efficiency compared to dimethylformamide (DMF), with yields improving by up to 50% due to better solubility of intermediates. For example, O,O'-1,8-octanediyl-bishydroxylamin dihydrochloride achieved 75% yield in DMSO vs. 20% in DMF .
Q. 1.2. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodology :
- NMR Analysis : Key signals include:
- ¹H NMR : Absence of aromatic protons (δ 7.86 ppm) confirms successful deprotection of phthalimide. The –CH2–O–NH2 group appears at δ 4.15 ppm.
- ¹³C NMR : A peak at δ 77 ppm corresponds to the carbon adjacent to the aminooxy group.
- IR Spectroscopy : A strong N–O stretch near 950 cm⁻¹ and N–H bends at 1600–1650 cm⁻¹ validate the aminooxy moiety .
Q. 1.3. What are the recommended storage conditions to ensure the stability of this compound?
Methodology :
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the aminooxy group. Avoid exposure to moisture, as hydrolysis can generate hydroxylamine byproducts .
Advanced Research Questions
Q. 2.1. How does the aminooxy linker length in derivatives affect the mechanical properties of hyaluronan-oxime hydrogels?
Methodology :
- Hydrogel Synthesis : Crosslink hyaluronan with bis(aminooxy) derivatives of varying chain lengths (e.g., C6 vs. C10).
- Mechanical Testing : Use rheometry to measure storage modulus (G'). Shorter linkers (C6) increase crosslinking density, raising G' by 40% compared to C10 linkers. However, longer linkers (C8) improve elasticity due to enhanced molecular flexibility .
Q. 2.2. What mechanistic insights explain contradictions in reaction yields during the deprotection of phthalimide intermediates?
Methodology :
- Kinetic Studies : Monitor reaction progress via HPLC. Hydrazinolysis of phthalimide intermediates follows pseudo-first-order kinetics. Side reactions (e.g., over-reduction) occur at high hydrazine concentrations (>2 M), reducing yields by 15–20%.
- Byproduct Analysis : LC-MS identifies hydroxylamine adducts (m/z +16) formed via competing oxidation pathways. Optimize pH (6.5–7.0) to suppress oxidation .
Q. 2.3. How can researchers resolve discrepancies in reported bioactivity data for aminooxy-containing compounds?
Methodology :
- Structural Purity : Verify compound purity (>98%) via UPLC (e.g., C18 column, 0.1% TFA mobile phase). Impurities like residual DMSO (retention time: 1.2 min) can skew bioassay results.
- Assay Conditions : Standardize buffer systems (e.g., PBS vs. Tris-HCl) to control pH-dependent oxime formation, which alters receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
